![molecular formula C16H23BrN2O3 B022545 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide CAS No. 107188-66-9](/img/structure/B22545.png)
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
描述
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, also known as this compound, is a useful research compound. Its molecular formula is C16H23BrN2O3 and its molecular weight is 371.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amides - Salicylamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide, commonly known as FLB 457 or isoremoxipride, is a compound of significant interest in pharmacology due to its potent biological activity, particularly its affinity for dopamine receptors. This article provides a detailed overview of its biological activity, including its synthesis, receptor binding affinity, and therapeutic implications.
- Molecular Formula : C16H23BrN2O3
- CAS Number : 107188-74-9
- Synonyms : FLB 457, Isoremoxipride
Synthesis and Structural Characteristics
The synthesis of FLB 457 involves the modification of benzoic acid derivatives to introduce the pyrrolidine moiety and bromine substitution. The compound's structure allows for significant interaction with dopamine receptors due to the presence of methoxy groups, which influence its pharmacological properties.
Dopamine Receptor Affinity
FLB 457 exhibits a high affinity for the dopamine D2 receptor, with an inhibition constant () of approximately 0.017 nM, indicating its potential as an antipsychotic agent. This high affinity is crucial for its effectiveness in modulating dopaminergic activity in the brain, which is implicated in various psychiatric disorders.
Antidopaminergic Properties
Research has demonstrated that FLB 457 can inhibit apomorphine-induced behavioral responses in animal models. This suggests that the compound may effectively reduce hyperactivity associated with dopaminergic overactivity, a common symptom in conditions like schizophrenia. Its antidopaminergic properties are attributed to its ability to bind selectively to D2 receptors without inducing significant extrapyramidal side effects typically associated with traditional antipsychotics .
Case Studies and Research Findings
- Behavioral Studies : In a study investigating the effects of FLB 457 on hyperactivity induced by dopamine agonists, it was found that the compound significantly reduced locomotor activity in rodent models. This reduction supports its potential use as an antipsychotic with a lower risk of side effects compared to conventional treatments .
- Receptor Binding Studies : Binding assays using radiolabeled FLB 457 demonstrated its high selectivity for D2 receptors over other neurotransmitter receptors. This selectivity is essential for minimizing unwanted side effects while maximizing therapeutic efficacy .
- Comparative Efficacy : When compared to other benzamide derivatives and salicylamides, FLB 457 showed comparable or superior efficacy in both in vitro and in vivo settings. For instance, it was noted that structural modifications in related compounds led to varying degrees of receptor affinity and biological activity, highlighting the importance of specific functional groups in determining pharmacological outcomes .
Summary Table of Biological Activities
科学研究应用
Chemical Properties and Structure
Chemical Formula: CHBrNO
CAS Number: 107188-74-9
Molecular Weight: 371.27 g/mol
FLB 457 is characterized by its unique structure, which includes a bromine atom at the 5-position of a dimethoxy-substituted benzamide. This structural configuration is crucial for its biological activity and affinity for specific receptors.
Dopamine Receptor Modulation
FLB 457 has been extensively studied for its antidopaminergic properties. Research indicates that it exhibits high affinity for dopamine D receptors, making it a valuable tool for investigating dopaminergic pathways in the brain. Studies have shown that FLB 457 can effectively inhibit apomorphine-induced hyperactivity in animal models, suggesting its potential as an antipsychotic agent with a lower risk of extrapyramidal side effects compared to traditional dopamine antagonists .
Antipsychotic Research
The compound has been evaluated in various preclinical studies for its efficacy in treating schizophrenia and related disorders. Its selective action on dopamine receptors allows researchers to explore its therapeutic potential while minimizing adverse effects commonly associated with antipsychotic treatments .
Radiolabeled Studies
FLB 457 can be used in radiolabeled form for receptor binding studies. This application is critical in understanding the pharmacokinetics and dynamics of drug interactions at the receptor level. Such studies can provide insights into the drug's mechanism of action and help identify optimal dosing strategies .
Case Study 1: Behavioral Response Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized various analogs of FLB 457 to evaluate their behavioral effects on dopamine-mediated responses. The findings indicated that FLB 457 was equipotent with other highly active compounds, demonstrating significant efficacy in reducing hyperactivity without inducing typical side effects associated with antipsychotics .
Case Study 2: Stereoelectronic Requirements
A detailed investigation into the stereoelectronic properties of FLB 457 revealed that modifications to its structure could enhance or diminish its receptor affinity. This study emphasized the importance of specific substituents on the benzamide structure and their impact on biological activity, paving the way for the development of more effective derivatives .
Comparative Data Table
Property | FLB 457 (5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide) | Other Antipsychotics |
---|---|---|
Dopamine D Affinity | High | Variable |
Extrapyramidal Side Effects | Low | High |
Therapeutic Use | Schizophrenia and related disorders | Schizophrenia, bipolar disorder |
Research Status | Active in preclinical studies | Established clinical use |
属性
IUPAC Name |
5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAECXZXKVURFMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910248 | |
Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107188-66-9 | |
Record name | 5-Bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70910248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。